Methyl 3-iodo-5-nitrobenzoate
Overview
Description
“Methyl 3-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C₈H₆INO₄ . It has a molecular weight of 307.042 Da . It is used in various chemical reactions as an intermediate .
Synthesis Analysis
The synthesis of “Methyl 3-iodo-5-nitrobenzoate” could potentially involve a nitration process similar to the nitration of methyl benzoate . This process involves the substitution of an NO₂ group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-iodo-5-nitrobenzoate” consists of a benzene ring with a methyl ester group (COOCH₃), an iodine atom, and a nitro group (NO₂) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .
Chemical Reactions Analysis
“Methyl 3-iodo-5-nitrobenzoate” can participate in various chemical reactions. For instance, it could potentially undergo a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination .
Scientific Research Applications
1. Synthesis of 5-methyl-2-nitrobenzoic acid
- Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of application or experimental procedures: The synthesis involves a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The main advantages of this procedure are that it utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .
- Results or outcomes: The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This new method offers improved selectivity, waste disposal, and process safety .
2. High-power laser, ultrahigh cooling, sensor and detector applications
- Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the growth of a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal. This crystal is a promising material for high-power laser, ultrahigh cooling, sensor and detector applications .
- Methods of application or experimental procedures: The B4M3NB0.5H NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of the B4M3NB0.5H compound were analyzed by structure analysis .
- Results or outcomes: The SHG efficiency of the grown crystal is 5.11 times superior to the KDP material . The crystal has good crystalline nature, which was analyzed by HRXRD study . The TGA and DTA spectrum confirms that the title compound is thermally stable up to 101 °C .
In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.
In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.
Safety And Hazards
properties
IUPAC Name |
methyl 3-iodo-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUTMKPZFZYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427260 | |
Record name | methyl 3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-5-nitrobenzoate | |
CAS RN |
50765-19-0 | |
Record name | methyl 3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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